molecular formula C26H20F3N3OS B11501710 4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11501710
M. Wt: 479.5 g/mol
InChI Key: VRWNCDWPQMLNSA-UHFFFAOYSA-N
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Description

4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrrole rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, compounds like this one are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or biological pathways.

Medicine

Medicinally, hexahydroquinoline derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents. The specific compound may have similar applications, although detailed studies would be required to confirm this.

Industry

In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-tetrahydroquinoline-3-carbonitrile

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of functional groups in 4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile may confer unique chemical and biological properties compared to its analogs. These differences can affect its reactivity, stability, and biological activity.

Properties

Molecular Formula

C26H20F3N3OS

Molecular Weight

479.5 g/mol

IUPAC Name

4-(5-methylthiophen-2-yl)-5-oxo-2-pyrrol-1-yl-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H20F3N3OS/c1-16-10-11-22(34-16)23-19(15-30)25(31-12-2-3-13-31)32(20-8-5-9-21(33)24(20)23)18-7-4-6-17(14-18)26(27,28)29/h2-4,6-7,10-14,23H,5,8-9H2,1H3

InChI Key

VRWNCDWPQMLNSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC(=C4)C(F)(F)F)N5C=CC=C5)C#N

Origin of Product

United States

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